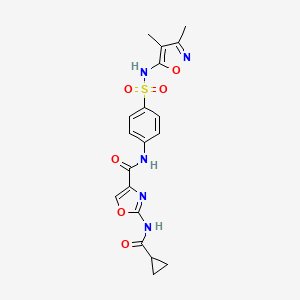

2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide

Description

2-(Cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a cyclopropanecarboxamido group and a sulfamoylphenyl moiety linked to a 3,4-dimethylisoxazole. Crystallographic tools like SHELX () or ORTEP-3 () may aid in structural elucidation, though empirical data for this compound are absent in the evidence .

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O6S/c1-10-11(2)23-30-18(10)24-31(27,28)14-7-5-13(6-8-14)20-17(26)15-9-29-19(21-15)22-16(25)12-3-4-12/h5-9,12,24H,3-4H2,1-2H3,(H,20,26)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVSURLIUWPYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyclopropanecarboxamide group: This step may involve the reaction of cyclopropanecarboxylic acid with an amine to form the amide bond.

Attachment of the sulfonamide group: This can be done by reacting the phenyl ring with a sulfonyl chloride derivative.

Final assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying its interactions with biological targets and its potential as a bioactive compound.

Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide would depend on its specific biological activity. Generally, it may involve:

Molecular targets: Such as enzymes, receptors, or nucleic acids.

Pathways involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

The following table compares structural features and properties of the target compound with structurally related molecules from and :

Key Structural Differences and Implications

- Heterocyclic Diversity: The target compound incorporates both oxazole and isoxazole rings, unlike 13a/b (hydrazinylidene-cyano) or isoxaben (single isoxazole). This dual heterocyclic system may enhance π-π stacking or hydrogen-bonding interactions in biological targets compared to single-ring analogues .

- The 3,4-dimethylisoxazolyl-sulfamoyl moiety differs from 13a/b’s simpler sulfamoylphenyl groups, possibly influencing solubility or target specificity.

- Functional Groups : Sulfamoyl groups (common in sulfonamide drugs) in the target and 13a/b suggest possible enzyme inhibition (e.g., carbonic anhydrase), whereas isoxaben’s benzamide group aligns with herbicidal activity .

Physicochemical and Spectroscopic Data

While the target compound’s empirical data (e.g., melting point, NMR) are unavailable, provides benchmarks for sulfamoylphenyl derivatives:

- Melting Points : 13a/b exhibit high melting points (274–288°C), likely due to hydrogen-bonding networks. The target compound’s cyclopropane and isoxazole groups may further elevate thermal stability .

- Spectroscopy: IR and NMR data for 13a/b highlight diagnostic peaks (e.g., C≡N at ~2214 cm⁻¹, NH stretches ~3200–3400 cm⁻¹). The target’s carbonyl and sulfamoyl groups would similarly absorb in IR (C=O ~1660 cm⁻¹; SO₂ ~1350–1150 cm⁻¹) .

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activity. This article provides a comprehensive overview of its biological properties, pharmacokinetics, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Oxazole ring

- Functional Groups :

- Cyclopropanecarboxamide

- Sulfamoyl group attached to a phenyl ring

- Dimethylisoxazole moiety

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on acid ceramidase (AC) , an enzyme implicated in sphingolipid metabolism. Inhibiting AC can influence various cellular processes such as apoptosis and proliferation.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory potency against AC, with IC50 values indicating effective engagement at low concentrations. For instance, related compounds in the oxazolone series have shown promising results with IC50 values ranging from to higher depending on structural modifications .

Pharmacokinetic Properties

Research indicates that this compound possesses favorable pharmacokinetic properties, which are critical for therapeutic applications. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption observed in animal models.

- Distribution : Wide distribution across tissues with a notable presence in the central nervous system.

- Metabolism : Metabolized primarily via liver enzymes, indicating potential for drug-drug interactions.

- Excretion : Primarily excreted through urine.

Case Study 1: Neuroblastoma Cells

A study involving human neuroblastoma SH-SY5Y cells demonstrated that the compound not only inhibits AC but also influences cell viability and apoptosis pathways. The results indicated that treatment with the compound led to a significant reduction in cell proliferation compared to controls.

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 |

| 1 | 60 |

| 10 | 30 |

This data suggests a dose-dependent effect on cell viability, highlighting the compound's potential as an anti-cancer agent .

Case Study 2: Sphingolipid Metabolism

In another study focusing on sphingolipid metabolism, the compound was shown to alter the levels of ceramide and sphingosine in treated cells. This modulation is crucial as these lipids play significant roles in cell signaling and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.